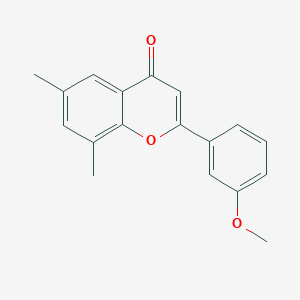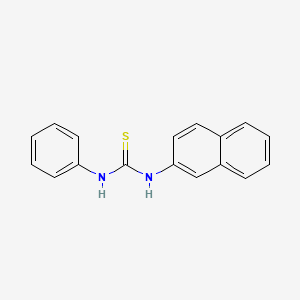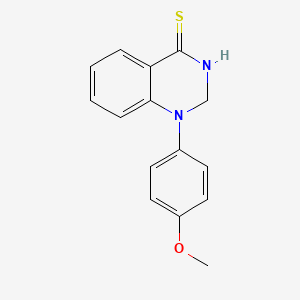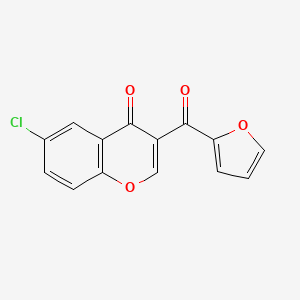![molecular formula C17H13N3O B11848077 3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline CAS No. 100743-01-9](/img/structure/B11848077.png)
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound with the molecular formula C17H13N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction mixture is then subjected to cyclization under acidic conditions to yield the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Applications De Recherche Scientifique
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in pathogens. In cancer cells, it can activate caspases, leading to programmed cell death (apoptosis) . The exact molecular pathways are still under investigation, but its ability to interact with DNA and proteins is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-B]quinoline: Lacks the methyl and phenoxy groups, leading to different biological activities.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline: Similar structure but without the phenoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline is unique due to the presence of both the methyl and phenoxy groups, which enhance its biological activity and make it a versatile compound for various applications .
Propriétés
Numéro CAS |
100743-01-9 |
|---|---|
Formule moléculaire |
C17H13N3O |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
3-methyl-4-phenoxy-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H13N3O/c1-11-15-16(21-12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20-19-11/h2-10H,1H3,(H,18,19,20) |
Clé InChI |
PDEWETOMOOUWEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C3C=CC=CC3=NC2=NN1)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)





